molecular formula C6H2BrIS2 B2678357 3-Bromo-6-iodothieno[3,2-b]thiophene CAS No. 1394840-27-7

3-Bromo-6-iodothieno[3,2-b]thiophene

Cat. No.: B2678357
CAS No.: 1394840-27-7
M. Wt: 345.01
InChI Key: NOXJANNYZRUSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodothieno[3,2-b]thiophene is a heterocyclic compound with the molecular formula C6H2BrIS2 It is a derivative of thieno[3,2-b]thiophene, which is a fused ring system consisting of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-iodothieno[3,2-b]thiophene typically involves the bromination and iodination of thieno[3,2-b]thiophene. One common method involves the use of N-bromosuccinimide (NBS) and iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination and iodination at the desired positions on the thiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-iodothieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-Bromo-6-iodothieno[3,2-b]thiophene has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Material Science: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodothieno[3,2-b]thiophene depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors. In medicinal chemistry, the compound can interact with biological targets through various mechanisms, including binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-iodothieno[3,2-b]thiophene
  • 3,6-Dibromothieno[3,2-b]thiophene
  • 3,6-Diiodothieno[3,2-b]thiophene

Uniqueness

3-Bromo-6-iodothieno[3,2-b]thiophene is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides distinct reactivity and allows for versatile functionalization compared to compounds with only one type of halogen .

Properties

IUPAC Name

3-bromo-6-iodothieno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrIS2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJANNYZRUSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=CS2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrIS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.